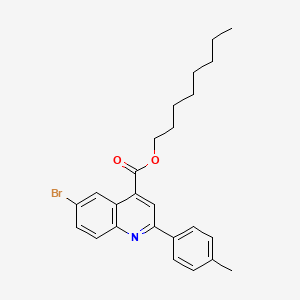

Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

Description

Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate (CAS: 355421-14-6) is a quinoline derivative with the molecular formula C₂₅H₂₈BrNO₂ and a molecular weight of 454.41 g/mol . Its structure features a bromo substituent at the 6-position, a 4-methylphenyl group at the 2-position, and an octyl ester at the 4-carboxylate position. The compound is characterized by a planar quinoline core, which influences its electronic properties and intermolecular interactions. Its synthesis and structural elucidation often employ crystallographic tools like SHELX and OLEX2 .

Properties

CAS No. |

355421-14-6 |

|---|---|

Molecular Formula |

C25H28BrNO2 |

Molecular Weight |

454.4 g/mol |

IUPAC Name |

octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |

InChI |

InChI=1S/C25H28BrNO2/c1-3-4-5-6-7-8-15-29-25(28)22-17-24(19-11-9-18(2)10-12-19)27-23-14-13-20(26)16-21(22)23/h9-14,16-17H,3-8,15H2,1-2H3 |

InChI Key |

PYMDEFDWDAOZFY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.

Esterification: The carboxylic acid group at the 4-position of the quinoline is esterified with octanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the octyl ester.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

Reduction: Reduction of the bromo group can lead to the formation of the corresponding hydrogenated derivative.

Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Formation of 4-carboxylic acid derivatives.

Reduction: Formation of hydrogenated derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Research

The quinoline core of Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate allows it to intercalate with DNA, potentially disrupting replication and transcription processes. This property makes it a candidate for anticancer drug development. Studies have shown that modifications in the quinoline structure can enhance its anticancer activity, suggesting that derivatives of this compound could be evaluated for their efficacy against various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties against several strains, including Staphylococcus aureus and Escherichia coli. In comparative studies, compounds with structural similarities have demonstrated varying degrees of antibacterial effectiveness based on their lipophilicity and structural modifications .

| Compound | Antibacterial Activity | LogP Value |

|---|---|---|

| This compound | Moderate against S. aureus | 2.26 |

| Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate | Enhanced due to methoxy group | 1.94 |

| Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate | Varies with chlorine substituent | 9.14 |

This table summarizes the antibacterial activities of various derivatives, highlighting how structural changes influence efficacy.

Material Science Applications

The hydrophobic nature of this compound suggests potential applications in materials science, particularly in developing new polymers or coatings that require specific hydrophobic properties. Its ability to interact with various biological targets also opens avenues for creating biocompatible materials for medical devices or drug delivery systems.

Case Study 1: Antibacterial Properties

In a controlled study assessing the antibacterial efficacy of various quinoline derivatives, this compound was found to exhibit moderate activity against S. aureus and E. coli, comparable to established antibiotics like ampicillin and gentamicin. The study highlighted its potential as a lead compound for further development into effective antibacterial agents .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of quinoline derivatives found that modifications similar to those in this compound significantly enhanced cytotoxicity against human cancer cell lines. This reinforces the idea that such compounds could be pivotal in developing new cancer therapies.

Mechanism of Action

The mechanism of action of Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the quinoline ring and ester groups. A comparative overview is provided in Table 1.

Physical and Spectral Properties

- Spectroscopy: IR: Esters show C=O stretches at ~1690–1715 cm⁻¹ (e.g., 6a: 1715 cm⁻¹ for aldehyde, 1690 cm⁻¹ for ester ). NMR: Methoxy and amino groups in 4k result in distinct δ 3.8–4.2 ppm (OCH₃) and δ 5.1–5.5 ppm (NH₂) signals .

Crystallographic and Conformational Analysis

- Ethyl styryl analog: Exhibits a dihedral angle of 25.44° between quinoline and phenyl rings, with intermolecular C–H···O hydrogen bonds forming chains along the b-axis .

Biological Activity

Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family, characterized by its unique molecular structure which includes a quinoline core, a bromo substituent, and an octyl ester. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C25H28BrNO2

- Molecular Weight : Approximately 454.4 g/mol

- Structure : The compound features a bicyclic structure composed of a benzene ring and a pyridine ring, contributing to its hydrophobic properties which enhance its biological interactions .

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The quinoline core can intercalate into DNA, potentially disrupting replication and transcription processes.

- Enzyme Interaction : The compound may interact with various enzymes and receptors, influencing biochemical pathways.

- Halogen Bonding : The presence of the bromo substituent may enhance binding affinity through halogen bonding interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 (liver cancer) | 5.0 | Apoptosis induction |

| MCF7 (breast cancer) | 3.5 | Cell cycle arrest |

| A549 (lung cancer) | 7.0 | DNA intercalation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against mycobacterial species. Preliminary results suggest it has higher efficacy than standard treatments such as isoniazid.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison |

|---|---|---|

| Mycobacterium tuberculosis | 1.0 µg/mL | More effective than isoniazid |

| Mycobacterium kansasii | 0.5 µg/mL | Comparable to pyrazinamide |

Case Studies

- Case Study on Anticancer Efficacy : A study involving HepG2 cells demonstrated that treatment with this compound resulted in significant cell death compared to control groups, with an observed IC50 value of 5 µM.

- Antimicrobial Assessment : In another study focused on mycobacterial infections, the compound exhibited potent activity against M. tuberculosis strains, outperforming conventional drugs in terms of MIC values .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Octyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate | Chlorine instead of bromine | Different halogen may affect binding affinity |

| Octyl 6-fluoro-2-(4-methylphenyl)quinoline-4-carboxylate | Fluorine substituent | Potentially different pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.